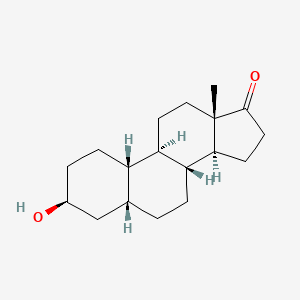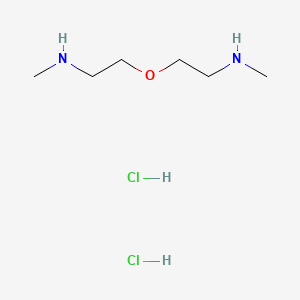
2,2'-Oxybis(N-methylethanamine) dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Oxybis(N-methylethanamine) dihydrochloride is a chemical compound with the molecular formula C6H16N2O·2HCl. It is also known as 2,2’-Oxybis(N-methylethanamine) dihydrochloride and is used in various chemical and industrial applications. This compound is characterized by its two N-methylethanamine groups connected by an oxygen atom, forming a symmetrical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(N-methylethanamine) dihydrochloride typically involves the reaction of N-methylethanamine with an appropriate oxygen-containing reagent. One common method is the reaction of N-methylethanamine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(N-methylethanamine) dihydrochloride involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through various techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
2,2’-Oxybis(N-methylethanamine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce amines or other reduced derivatives.
科学研究应用
2,2’-Oxybis(N-methylethanamine) dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of biochemical pathways and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
作用机制
The mechanism of action of 2,2’-Oxybis(N-methylethanamine) dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as changes in enzyme activity, receptor signaling, or cellular metabolism.
相似化合物的比较
Similar Compounds
2,2’-Oxybis(ethylamine) dihydrochloride: This compound has a similar structure but with ethylamine groups instead of N-methylethanamine groups.
2-Aminoethyl ether dihydrochloride: Another similar compound with a slightly different structure and functional groups.
Uniqueness
2,2’-Oxybis(N-methylethanamine) dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that may not be achievable with similar compounds.
属性
分子式 |
C6H18Cl2N2O |
|---|---|
分子量 |
205.12 g/mol |
IUPAC 名称 |
N-methyl-2-[2-(methylamino)ethoxy]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2O.2ClH/c1-7-3-5-9-6-4-8-2;;/h7-8H,3-6H2,1-2H3;2*1H |
InChI 键 |
HWCKRYKGLJFOST-UHFFFAOYSA-N |
规范 SMILES |
CNCCOCCNC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


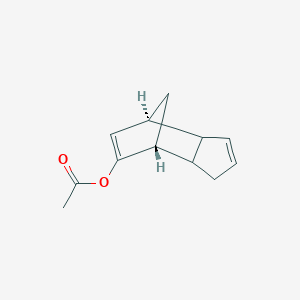
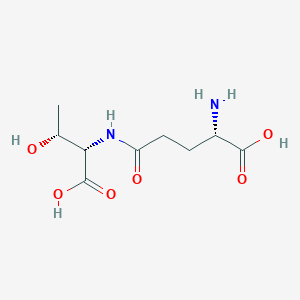
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)
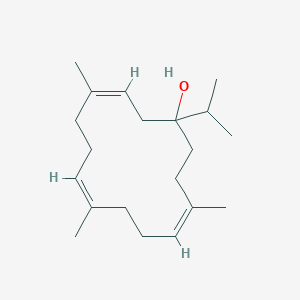
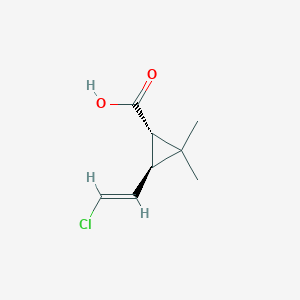
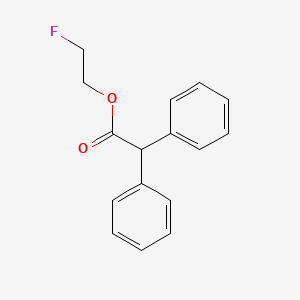
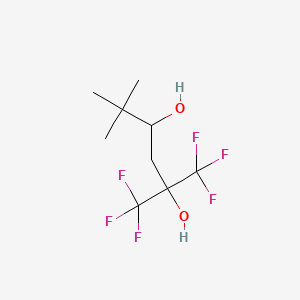
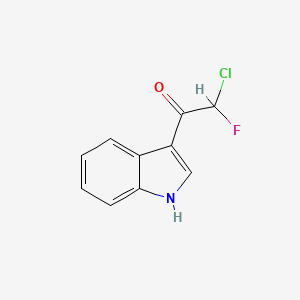
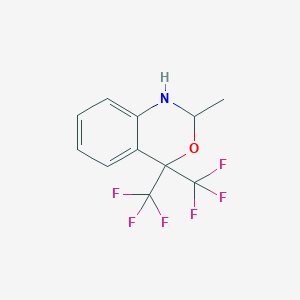

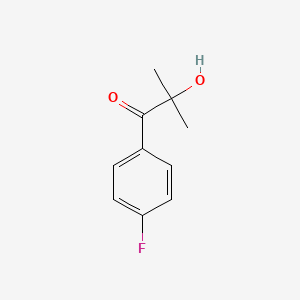
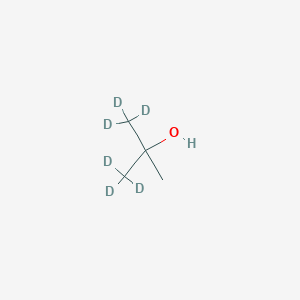
![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)
